Adrafinil is a mild central nervous system stimulating drug typically employed to relieve excessive sleepiness and inattention in geriatric patients. It is also been used off-label to prevent fatigue or falling asleep for extended periods of time. Adrafinil does not currently have FDA approval and is thus unregulated in the United States. It was marketed in France and elsewhere in Europe under the trade name Olmifon until September 2011 when France's FDA equivalent reassessed the drug and withdrew marketing permission. Adrafinil is metabolized to [modafinil].
ADRAFINIL is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
induces hyperactivity
Adrafinil
CAS No.: 63547-13-7
Cat. No.: VC0517311
Molecular Formula: C15H15NO3S
Molecular Weight: 289.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63547-13-7 |
|---|---|
| Molecular Formula | C15H15NO3S |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 2-benzhydrylsulfinyl-N-hydroxyacetamide |
| Standard InChI | InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17) |
| Standard InChI Key | CGNMLOKEMNBUAI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO |
| Appearance | Solid powder |
Introduction
Pharmacological Profile: Mechanism of Action and Metabolism
Adrafinil’s primary mechanism of action revolves on its biotransformation into modafinil, which inhibits dopamine reuptake and activates orexin neurons in the hypothalamus . Preclinical studies indicate that modafinil increases extracellular dopamine levels in the nucleus accumbens by binding to the dopamine transporter (DAT), though with lower affinity than cocaine or amphetamines . Additionally, it enhances histamine release in the tuberomammillary nucleus, promoting cortical arousal without inducing hyperlocomotion .
Metabolic Pathway
-
Conversion to Modafinil: Approximately 70% of orally administered adrafinil is metabolized in the liver via sulfoxidation and hydroxylation, yielding modafinil and modafinilic acid .
-
Half-Life: Adrafinil exhibits a half-life of 1–1.3 hours, while modafinil’s half-life ranges from 12–15 hours, enabling sustained wakefulness .
-
Excretion: Renal excretion accounts for 80% of elimination, with modafinilic acid as the primary urinary metabolite .
Table 1: Pharmacokinetic Parameters of Adrafinil and Modafinil
| Parameter | Adrafinil | Modafinil |
|---|---|---|
| Bioavailability | ~80% | ~90% |
| Time to Peak (Tmax) | 1–2 hr | 2–4 hr |
| Half-Life (t₁/₂) | 1.3 hr | 12–15 hr |
| Protein Binding | 60% | 60–65% |
Data derived from clinical pharmacokinetic studies .
Therapeutic Applications: Approved and Off-Label Uses
Narcolepsy and Idiopathic Hypersomnia
Although adrafinil itself lacks FDA approval, its metabolite modafinil is a first-line treatment for narcolepsy. In two pivotal randomized controlled trials (RCTs), modafinil significantly improved wakefulness in narcoleptic patients, as measured by the Maintenance of Wakefulness Test (MWT). Patients receiving 200–400 mg/day demonstrated a 2.3-minute increase in sleep latency compared to placebo (p<0.001) . Subjective improvements in Clinical Global Impression of Change (CGI-C) scores were reported in 64–72% of modafinil-treated patients versus 37–38% for placebo .
Cognitive Enhancement in Healthy Adults
Adrafinil is widely used off-label as a nootropic to enhance memory, focus, and executive function. Anecdotal reports and small-scale studies suggest it improves:
-
Working Memory: Enhanced digit span and spatial recall in sleep-deprived individuals .
-
Attention: Reduced lapses during monotonous tasks, akin to effects observed with modafinil .
-
Mood: Mild euphoria and reduced fatigue, potentially mediated by dopamine modulation .
Clinical Research and Efficacy Data
Elderly Populations
| Disorder | Dose (mg/day) | Baseline Latency (min) | Δ from Baseline (min) |
|---|---|---|---|
| Narcolepsy | 200 | 5.8 | +2.3 |
| OSA | 400 | 13.1 | +1.6 |
| Shift Work Disorder | 200 | 2.1 | +1.7 |
Adapted from FDA clinical trial summaries .
Regulatory Status and Controversies
Adrafinil remains unapproved in the United States and Canada but is available as a prescription drug in France and other European countries. Regulatory agencies caution against its use due to:
-
Lack of Oversight: Adrafinil is often sold as a dietary supplement, bypassing rigorous quality control .
-
Misuse Potential: Its classification as a “smart drug” has led to recreational use, particularly among students and professionals .
-
WADA Ban: Prohibited in-competition under S6.a (Stimulants) of the WADA Prohibited List .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume